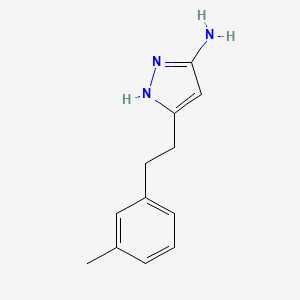

3-(3-Methylphenethyl)-1h-pyrazol-5-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H15N3 |

|---|---|

Molecular Weight |

201.27 g/mol |

IUPAC Name |

5-[2-(3-methylphenyl)ethyl]-1H-pyrazol-3-amine |

InChI |

InChI=1S/C12H15N3/c1-9-3-2-4-10(7-9)5-6-11-8-12(13)15-14-11/h2-4,7-8H,5-6H2,1H3,(H3,13,14,15) |

InChI Key |

MDFXOJWNMYBFCM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)CCC2=CC(=NN2)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Retrosynthetic Analysis of the 3-(3-Methylphenethyl)-1H-pyrazol-5-amine Core

Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by breaking it down into simpler, commercially available starting materials. The core of this compound is the 5-aminopyrazole ring. A common and effective disconnection for this heterocyclic system involves breaking the C-N and N-N bonds of the pyrazole (B372694) ring. This leads to two key precursors: a β-ketonitrile and a hydrazine (B178648) derivative. beilstein-journals.orgnih.gov

For the target molecule, this disconnection points to hydrazine and the β-ketonitrile, 5-(m-tolyl)-3-oxopentanenitrile . This β-ketonitrile can be further simplified through a disconnection of the C-C bond between the alpha and beta carbons, suggesting a Claisen condensation-type reaction. This step would involve the reaction of an ester, such as ethyl 3-(m-tolyl)propanoate , with acetonitrile . Each of these precursors can be traced back to simpler, readily available commercial starting materials. This strategic disassembly provides a clear and efficient roadmap for the synthesis of this compound.

Development of Novel Synthetic Routes to this compound

The synthesis of 5-aminopyrazoles is a well-established area of heterocyclic chemistry, with several methodologies that can be adapted for the preparation of this compound.

One-Pot Reaction Strategies for Pyrazole Synthesis

One-pot syntheses and multicomponent reactions (MCRs) offer significant advantages in terms of efficiency, reduced waste, and operational simplicity. beilstein-journals.orgnih.govorganic-chemistry.org For the synthesis of substituted pyrazoles, MCRs that generate a 1,3-dielectrophile in situ for subsequent cyclocondensation with a hydrazine are particularly relevant. beilstein-journals.orgnih.gov

Cyclocondensation and Reductive Amination Approaches

The most versatile and widely employed method for the synthesis of 5-aminopyrazoles is the cyclocondensation of a β-ketonitrile with hydrazine. beilstein-journals.orgnih.gov This reaction proceeds through a well-understood mechanism. Initially, the hydrazine undergoes a nucleophilic attack on the carbonyl carbon of the β-ketonitrile, forming a hydrazone intermediate. This is followed by an intramolecular cyclization, where the terminal nitrogen of the hydrazine attacks the nitrile carbon, leading to the formation of the 5-aminopyrazole ring after tautomerization. beilstein-journals.org

In the context of synthesizing this compound, the key step is the reaction of 5-(m-tolyl)-3-oxopentanenitrile with hydrazine hydrate. While "reductive amination" is not a direct method for the pyrazole ring formation itself, it can be a crucial step in the synthesis of the necessary precursors, for instance, in the elaboration of the side chain before the formation of the β-ketonitrile.

Optimization of Reaction Conditions and Yields

The efficiency of 5-aminopyrazole synthesis is highly dependent on the reaction conditions. Key parameters that can be optimized to improve yields and purity include the choice of solvent, catalyst, and temperature. beilstein-journals.orgnih.gov The cyclocondensation reaction can be performed under acidic, basic, or neutral conditions. Acidic conditions can facilitate the initial condensation to the hydrazone, while basic conditions can promote the cyclization step. Microwave-assisted synthesis has also been shown to accelerate the reaction and improve yields in some cases. beilstein-journals.orgnih.gov

The following table summarizes the influence of various reaction parameters on the synthesis of 5-aminopyrazoles, based on general findings in the literature.

| Parameter | Variation | Effect on Reaction | Reference(s) |

| Catalyst | Acidic (e.g., acetic acid, HCl) | Can promote hydrazone formation. | beilstein-journals.org |

| Basic (e.g., Et3N, NaOEt) | Can facilitate the intramolecular cyclization. | nih.gov | |

| Solvent | Protic (e.g., ethanol, acetic acid) | Commonly used and effective for dissolving reactants. | beilstein-journals.org |

| Aprotic (e.g., DMF, DMSO) | Can be used, particularly for less soluble substrates. | nih.gov | |

| Temperature | Room temperature to reflux | Higher temperatures generally increase the reaction rate. | beilstein-journals.org |

| Activation | Conventional heating | Standard method for these reactions. | beilstein-journals.org |

| Microwave irradiation | Can lead to shorter reaction times and improved yields. | beilstein-journals.orgnih.gov |

Functionalization and Derivatization Strategies for this compound

The this compound scaffold possesses multiple sites for chemical modification, allowing for the generation of a diverse library of derivatives. The pyrazole ring contains two nitrogen atoms, both of which can potentially be functionalized.

Chemical Modifications of the Pyrazole Nitrogen Atoms

The nitrogen atoms of the pyrazole ring are common targets for functionalization, particularly through N-alkylation and N-arylation reactions. publish.csiro.au For an unsymmetrical pyrazole such as this compound, N-alkylation can lead to a mixture of two regioisomers. The regioselectivity of these reactions is influenced by several factors, including steric hindrance and the electronic nature of the substituents on the pyrazole ring, as well as the reaction conditions. publish.csiro.aumdpi.com

Common methods for N-alkylation include the use of alkyl halides in the presence of a base or employing alternative electrophiles like trichloroacetimidates under acidic conditions. mdpi.comsemanticscholar.org The use of bulky alkylating agents tends to favor substitution at the less sterically hindered nitrogen atom. mdpi.com Furthermore, enzymatic methods for N-alkylation are emerging as a highly selective alternative. thieme-connect.com

The table below outlines various approaches to the N-functionalization of pyrazoles.

| Reaction Type | Reagents and Conditions | Outcome | Reference(s) |

| N-Alkylation | Alkyl halide, Base (e.g., K2CO3, NaH) | Forms N-alkylpyrazoles, often as a mixture of regioisomers. | publish.csiro.au |

| Trichloroacetimidates, Brønsted acid | Provides N-alkylpyrazoles, with regioselectivity influenced by sterics. | mdpi.comsemanticscholar.org | |

| Alcohols, Mitsunobu conditions | An alternative method for N-alkylation. | semanticscholar.org | |

| N-Arylation | Aryl halide, Ullmann-type coupling (Cu catalyst) | Forms N-arylpyrazoles. | publish.csiro.au |

Gram-Scale Synthesis and Scalability Assessment

The transition from laboratory-scale synthesis to gram-scale production is a critical step in the development of any chemical compound. For derivatives of 3-substituted-1H-pyrazol-5-amines, scalability has been successfully demonstrated, particularly for halogenation reactions. beilstein-archives.org A general procedure for the gram-scale synthesis of 4-halo-3-aryl-1H-pyrazol-5-amines involves reacting the starting pyrazole (e.g., 4.0 mmol) with a slight excess of the N-halosuccinimide reagent (e.g., 4.8 mmol) in a suitable volume of solvent (e.g., 10 mL DMSO) at room temperature. beilstein-archives.org The reaction is typically stirred for several hours, after which the product can be isolated via quenching, extraction, and recrystallization. beilstein-archives.org

Table 2: Example of Gram-Scale Halogenation Procedure

| Parameter | Value |

| Starting Material | 3-Phenyl-1-tosyl-1H-pyrazol-5-amine |

| Scale | 4.0 mmol |

| Reagent | NBS or NIS (1.2 equiv.) |

| Solvent | DMSO (10 mL) |

| Temperature | Room Temperature |

| Reaction Time | 6 hours |

| Workup | Quench (Na2S2O3), Extraction, Recrystallization |

| Reference | beilstein-archives.org |

When assessing the scalability of a synthetic route, several factors must be considered:

Reaction Conditions: Exothermic reactions that are easily managed on a small scale may require significant cooling and careful reagent addition rates on a larger scale to prevent thermal runaway. mdpi.com

Solvent and Reagent Choice: The volume of solvents and the cost of reagents become more significant at a larger scale. The use of carcinogenic or difficult-to-remove solvents like 1,4-dioxane (B91453) may be acceptable in the lab but is often replaced with alternatives like THF or toluene (B28343) for large-scale production. mdpi.com

Purification: Purification by column chromatography, which is common in the lab, is often impractical and costly for multi-gram or kilogram quantities. Scalable syntheses ideally result in a product that can be purified by simple filtration and recrystallization. researchgate.netmdpi.com

Safety: The handling of potentially hazardous reagents or intermediates requires more stringent safety protocols at scale. For instance, potentially explosive intermediates like diazonium salts, sometimes used in pyrazole synthesis, may be generated in a continuous flow setup to minimize the amount present at any given time, thereby enhancing safety. mdpi.comnih.gov

Advanced Structural Elucidation and Spectroscopic Characterization

Comprehensive Spectroscopic Analysis of 3-(3-Methylphenethyl)-1H-pyrazol-5-amine and its Derivatives

The structural framework of this compound was meticulously investigated using a suite of spectroscopic methods. These techniques provide detailed information about the connectivity of atoms, the electronic environment of nuclei, and the vibrational modes of chemical bonds, collectively enabling an unambiguous assignment of the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution. For this compound, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be employed to assign all proton and carbon signals.

¹H-NMR Spectroscopy: The proton NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic protons of the 3-methylphenyl group, the methylene (B1212753) protons of the phenethyl linker, the methyl protons, the pyrazole (B372694) ring proton, and the amine and pyrazole N-H protons. The aromatic region would likely show complex splitting patterns characteristic of a 1,3-disubstituted benzene (B151609) ring. The two methylene groups of the phenethyl chain would appear as triplets, assuming free rotation. The methyl group on the phenyl ring would present as a singlet. The C4-H of the pyrazole ring is anticipated to be a singlet in the aromatic region. The amine (NH₂) and pyrazole (NH) protons would appear as broad singlets, and their chemical shifts could be solvent-dependent. For example, in related multi-substituted aminopyrazole derivatives, NH protons on the pyrazole ring and adjacent to it appear in the range of 8.00–8.41 ppm. tandfonline.com

¹³C-NMR Spectroscopy: The ¹³C NMR spectrum would provide insights into the carbon framework of the molecule. Distinct signals are expected for the pyrazole ring carbons, the carbons of the 3-methylphenyl group, the methylene carbons, and the methyl carbon. The chemical shifts of the pyrazole ring carbons are particularly diagnostic of the substitution pattern. In 1,3,5-trisubstituted pyrazoles, the C4 carbon typically resonates around 108.0 ppm, while the C3 and C5 carbons appear further downfield. nih.gov Halogenation at the C4 position can shift this signal significantly, for instance, to around 111.6 ppm for chlorination and 95.8-96.6 ppm for bromination. nih.gov

2D-NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be instrumental in confirming the assignments. COSY spectra would reveal the coupling relationships between adjacent protons, for instance, within the phenethyl chain and the aromatic ring. HSQC would correlate each proton signal with its directly attached carbon, while HMBC would establish longer-range (2-3 bond) correlations between protons and carbons, confirming the connectivity between the phenethyl group and the pyrazole ring, as well as the positions of the substituents on both rings.

Interactive Data Table: Predicted ¹H-NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| Pyrazole C4-H | 5.5 - 6.0 | s |

| Aromatic H | 6.9 - 7.3 | m |

| -CH₂- (benzylic) | 2.8 - 3.0 | t |

| -CH₂- | 2.6 - 2.8 | t |

| -CH₃ | 2.3 - 2.4 | s |

| -NH₂ | 4.0 - 5.0 (broad) | s |

| Pyrazole N-H | 10.0 - 12.0 (broad) | s |

Interactive Data Table: Predicted ¹³C-NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| Pyrazole C5 | 150 - 155 |

| Pyrazole C3 | 145 - 150 |

| Aromatic C (substituted) | 135 - 140 |

| Aromatic C-H | 125 - 130 |

| Pyrazole C4 | 90 - 95 |

| -CH₂- (benzylic) | 35 - 40 |

| -CH₂- | 30 - 35 |

| -CH₃ | 20 - 25 |

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. For this compound, techniques such as electron ionization (EI) or electrospray ionization (ESI) would be utilized.

The mass spectrum is expected to show a prominent molecular ion peak ([M]⁺• or [M+H]⁺) corresponding to the exact mass of the compound. A key fragmentation pathway for pyrazoles involves the cleavage of the N-N bond, followed by the loss of molecular nitrogen (N₂). researchgate.net Another common fragmentation is the loss of HCN. researchgate.net For this compound, a significant fragmentation would be the benzylic cleavage of the phenethyl side chain, leading to the formation of a stable tropylium-like cation or a benzyl (B1604629) radical. The presence of the methyl group on the phenyl ring would influence the mass-to-charge ratio of these fragments. High-resolution mass spectrometry (HRMS) would be employed to determine the elemental composition of the molecular ion and key fragments, providing further confirmation of the structure.

Interactive Data Table: Predicted Key Mass Fragments for this compound

| Fragment | Predicted m/z | Description |

| [M]⁺• | 201 | Molecular Ion |

| [M - CH₃]⁺ | 186 | Loss of methyl radical |

| [M - C₈H₉]⁺ | 96 | Cleavage of the phenethyl group |

| [C₉H₁₁]⁺ | 119 | Methylphenethyl fragment |

| [C₈H₉]⁺ | 105 | Methylbenzyl cation (tropylium ion) |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C-H, C=C, and C-N bonds.

The N-H stretching vibrations of the primary amine (NH₂) and the pyrazole N-H group are expected to appear as broad bands in the region of 3200-3500 cm⁻¹. Studies on 3(5)-aminopyrazole have shown characteristic bands for the amine group. nih.govresearchgate.net The aromatic C-H stretching vibrations will likely be observed just above 3000 cm⁻¹, while the aliphatic C-H stretching of the phenethyl and methyl groups will appear just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic ring and the pyrazole ring are expected in the 1450-1600 cm⁻¹ region. The C-N stretching vibrations would be found in the 1250-1350 cm⁻¹ range. The out-of-plane C-H bending vibrations in the 690-900 cm⁻¹ region can provide information about the substitution pattern of the aromatic ring.

Interactive Data Table: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H stretch (amine & pyrazole) | 3200 - 3500 | Medium-Strong, Broad |

| Aromatic C-H stretch | 3000 - 3100 | Medium |

| Aliphatic C-H stretch | 2850 - 2960 | Medium |

| C=C stretch (aromatic & pyrazole) | 1450 - 1600 | Medium-Strong |

| N-H bend (amine) | 1590 - 1650 | Medium |

| C-N stretch | 1250 - 1350 | Medium |

| Aromatic C-H bend (out-of-plane) | 690 - 900 | Strong |

X-ray Crystallographic Analysis and Solid-State Structure Determination

While spectroscopic methods provide information about the connectivity and functional groups, single-crystal X-ray diffraction provides the definitive three-dimensional structure of a molecule in the solid state. For this compound, obtaining suitable crystals would allow for the precise determination of bond lengths, bond angles, and torsion angles.

Conformational Analysis and Stereochemical Investigations

The this compound molecule possesses conformational flexibility primarily due to the rotation around the single bonds of the phenethyl side chain. Conformational analysis aims to identify the most stable conformations (rotamers) and to understand the energy barriers between them.

The orientation of the phenethyl group relative to the pyrazole ring is of particular interest. Computational modeling, using methods like Density Functional Theory (DFT), can be employed to calculate the potential energy surface as a function of the relevant dihedral angles. These calculations can predict the lowest energy conformations in the gas phase. Experimental validation of the preferred conformation in solution can be obtained through Nuclear Overhauser Effect (NOE) NMR experiments, which can detect through-space interactions between protons that are close in proximity. The conformational preferences of flexible side chains on heterocyclic rings are known to be influenced by a combination of steric and electronic effects. nih.govnih.gov Understanding the conformational landscape of this compound is crucial as it can influence its physical properties and biological activity.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations (DFT) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental for understanding the intrinsic electronic properties of a molecule. These calculations provide a detailed picture of electron distribution, which governs the molecule's stability, reactivity, and interaction with biological targets.

For 3-(3-Methylphenethyl)-1h-pyrazol-5-amine, DFT calculations, often employing functionals like B3LYP with a basis set such as 6-31G*, can be used to optimize the molecular geometry and compute key electronic descriptors. One of the most important parameters derived from these calculations is the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical stability and reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nist.govnih.gov

Another valuable output is the Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution across the molecule, identifying regions that are electron-rich (electronegative potential) and electron-poor (electropositive potential). For this compound, the MEP map would likely show negative potential (red and yellow regions) around the nitrogen atoms of the pyrazole (B372694) ring and the amino group, indicating these are sites susceptible to electrophilic attack and are key in forming hydrogen bonds. The hydrogen atoms of the amine group would exhibit positive potential (blue regions), marking them as hydrogen bond donor sites.

These theoretical calculations help predict which parts of the molecule are most likely to interact with a biological receptor, providing a rational basis for designing ligand-target interactions. nist.gov

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target receptor, typically a protein. This method is crucial for virtual screening and for understanding the structural basis of a ligand's biological activity. Pyrazole derivatives have been extensively studied as inhibitors of various protein kinases, which are critical targets in cancer therapy. americanelements.comswissadme.chmolinspiration.com

A hypothetical molecular docking study of this compound could be performed against a relevant protein kinase, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in angiogenesis. The process involves:

Retrieving the 3D crystal structure of the target protein from a repository like the Protein Data Bank (PDB).

Preparing the ligand (this compound) by optimizing its geometry and assigning appropriate charges.

Defining the binding site or active site pocket on the protein.

Using a docking algorithm (e.g., AutoDock) to systematically sample different conformations of the ligand within the active site and score them based on binding energy. americanelements.com

The results would predict the most stable binding pose and the corresponding binding affinity (often expressed in kcal/mol). The interactions stabilizing the complex would be analyzed. For this compound, it is plausible that the amino group and pyrazole ring nitrogens act as hydrogen bond donors and acceptors with key amino acid residues in the kinase hinge region. The 3-methylphenethyl group would likely engage in hydrophobic and van der Waals interactions within a hydrophobic pocket of the active site. These predicted interactions provide insights into the compound's potential inhibitory mechanism. americanelements.commolinspiration.com

| Compound | Predicted Binding Energy (kcal/mol) | Key Predicted Interactions |

|---|---|---|

| This compound | -8.5 to -10.5 | Hydrogen bonds with hinge region residues; Hydrophobic interactions via methylphenethyl group. |

| Reference Kinase Inhibitor (e.g., Sorafenib) | -9.0 to -11.0 | Established hydrogen bonds and hydrophobic interactions. |

Molecular Dynamics Simulations to Explore Conformational Dynamics and Binding Stability

While molecular docking provides a static snapshot of the ligand-receptor interaction, Molecular Dynamics (MD) simulations offer a dynamic view, assessing the stability of the complex over time. molinspiration.com An MD simulation of the docked complex of this compound with its target protein would be performed in a simulated physiological environment (water, ions, at a specific temperature and pressure).

During the simulation (e.g., over a 100-nanosecond timescale), the trajectories of all atoms are calculated. Analysis of these trajectories can reveal:

Binding Stability: The Root Mean Square Deviation (RMSD) of the ligand and the protein's backbone atoms is monitored. A low and stable RMSD value over the simulation time suggests that the ligand remains securely bound in its initial docked pose and that the protein structure is not significantly perturbed.

Conformational Flexibility: The Root Mean Square Fluctuation (RMSF) of individual amino acid residues is calculated. This identifies which parts of the protein become more or less flexible upon ligand binding, which can have functional implications.

Interaction Persistence: The simulation allows for the analysis of the stability and duration of specific interactions, such as hydrogen bonds, predicted by docking.

MD simulations validate the docking results and provide a more realistic understanding of the binding event, confirming whether the computationally predicted interactions are maintained in a dynamic system. molinspiration.com

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Analysis

Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity. These models are invaluable for predicting the activity of new, unsynthesized compounds and for guiding the optimization of lead molecules.

For a series of analogues of this compound, a QSAR model could be developed. This involves calculating a wide range of molecular descriptors for each compound, which can be categorized as:

Electronic: Descriptors related to charge distribution and orbital energies.

Steric: Descriptors related to the size and shape of the molecule.

Hydrophobic: Descriptors like LogP that quantify lipophilicity.

Topological: Descriptors that describe the connectivity of atoms.

Statistical methods, such as multiple linear regression or partial least squares, are then used to create an equation that links a combination of these descriptors to the observed biological activity (e.g., IC50 values). The resulting QSAR model can highlight which structural features are most important for activity. For instance, a model might reveal that increasing the hydrophobicity of the phenethyl substituent or adding an electron-withdrawing group to the phenyl ring enhances the biological response. This information provides a clear, data-driven strategy for designing more potent derivatives.

Prediction of Key Physicochemical Parameters relevant to Biological Activity

The biological activity of a compound is not solely dependent on its interaction with a target but also on its ability to reach that target in the body. This is governed by its pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME), which are heavily influenced by fundamental physicochemical parameters. Several of these parameters can be accurately predicted using computational methods. Online tools like SwissADME and Molinspiration are widely used for these predictions. americanelements.com

For this compound, key predicted parameters include:

LogP (Octanol-Water Partition Coefficient): A measure of the molecule's lipophilicity. It influences solubility, membrane permeability, and plasma protein binding.

Topological Polar Surface Area (TPSA): The sum of the surfaces of polar atoms in a molecule. TPSA is a good predictor of a drug's transport properties, including intestinal absorption and blood-brain barrier penetration.

Number of Rotatable Bonds: This parameter relates to the conformational flexibility of the molecule, which can impact binding affinity and oral bioavailability.

These parameters are often evaluated in the context of drug-likeness guidelines, such as Lipinski's Rule of Five, which helps to assess the potential for a compound to be an orally active drug.

| Parameter | Predicted Value | Significance for Biological Activity |

|---|---|---|

| LogP | ~2.5 - 3.5 | Indicates moderate lipophilicity, favorable for membrane permeability. |

| TPSA | ~50 - 60 Ų | Suggests good potential for oral absorption. |

| Number of Rotatable Bonds | ~4 - 6 | Indicates good molecular flexibility, favorable for bioavailability. |

| Molecular Weight | ~215 g/mol | Falls within the typical range for small molecule drugs. |

These computational predictions suggest that this compound possesses a favorable physicochemical profile for potential biological applications.

Preclinical Biological Evaluation and Mechanistic Insights in Vitro and Ex Vivo Focus

In Vitro Screening for Biological Activities

The versatility of the 5-aminopyrazole scaffold has led to its exploration in numerous in vitro screening assays to identify and characterize its biological effects. nih.gov These assays are crucial in the early stages of drug discovery to determine the potential therapeutic applications of this class of compounds.

Cell-Based Assays for Specific Biological Endpoints

Cell-based assays are fundamental in assessing the effects of 5-aminopyrazole derivatives on cellular processes. These assays have been instrumental in identifying the antiproliferative and cytotoxic activities of these compounds against various cancer cell lines.

For instance, a number of 5-aminopyrazole derivatives have been evaluated for their anticancer properties using the MTT assay on a panel of human cancer cell lines. nih.govsciencepublishinggroup.com One study reported that methyl 3-amino-5-[(2-nitrophenyl)amino]-1H-pyrazole-4-carboxylate displayed significant growth inhibition on HepG2 (liver cancer) and HeLa (cervical cancer) cells. nih.gov Another series of benzenesulphonamide derivatives incorporating the pyrazole (B372694) moiety was also tested for antiproliferative activity. nih.gov Furthermore, some 5-aminopyrazoles have demonstrated antibacterial activity in well diffusion assays against both Gram-positive and Gram-negative bacteria. nih.gov For example, one derivative exhibited good activity against Bacillus subtilis. nih.gov Antimalarial activity has also been observed, with derivatives tested against chloroquine-resistant strains of Plasmodium falciparum. nih.gov

| Compound | Cell Line | Activity | Reference |

|---|---|---|---|

| Methyl 3-amino-5-[(2-nitrophenyl)amino]-1H-pyrazole-4-carboxylate | HepG2, HeLa | Mean growth percentage values of 54.25% and 38.44%, respectively | nih.gov |

| (S)-5-amino-3-(4-((5-fluoro-2-methoxybenzamido)methyl)phenyl)-1-(1,1,1-trifluoropropane-2-yl)-1H-pyrazole-4 carboxamide (Pirtobrutinib) | Mantle cell lymphoma | Approved for treatment | nih.govmdpi.com |

Enzyme Inhibition Assays

Enzyme inhibition is a common mechanism of action for many therapeutic agents. Various 5-aminopyrazole derivatives have been screened for their ability to inhibit specific enzymes, highlighting their potential in treating a range of diseases.

Several 5-aminopyrazoles have been identified as potent kinase inhibitors. For example, certain derivatives have shown selective inhibition of NIK (NF-κB-inducing kinase) with IC50 values in the nanomolar range. nih.gov Pirtobrutinib, an approved drug, is a reversible inhibitor of Bruton's Tyrosine Kinase (BTK). nih.govmdpi.com Additionally, aminopyrazole-based compounds have been developed as covalent inhibitors of Fibroblast Growth Factor Receptors (FGFR) 2 and 3, showing activity against both wild-type and mutant forms of the enzymes. nih.govnih.gov Some derivatives have also demonstrated inhibitory activity against p38 MAP kinase. nih.govmdpi.com

Beyond kinases, other enzyme inhibitory activities have been reported. A series of 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives were found to be reversible and non-competitive inhibitors of monoamine oxidases. researchgate.net Furthermore, certain pyrazole-based heterocyclic compounds have shown selective inhibition of urease and butyrylcholinesterase. researchgate.net

| Compound Class | Target Enzyme | Inhibitory Activity | Reference |

|---|---|---|---|

| 5-Aminopyrazole derivatives | NF-κB-inducing kinase (NIK) | IC50 values of 2.9, 3.3, and 8.4 nM for selected compounds | nih.gov |

| Pirtobrutinib | Bruton's Tyrosine Kinase (BTK) | Reversible inhibitor | nih.govmdpi.com |

| Aminopyrazole-based covalent inhibitors | FGFR2 and FGFR3 (wild-type and mutant) | Potent inhibition | nih.govnih.gov |

| 1-Acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives | Monoamine oxidases | Reversible, non-competitive inhibition | researchgate.net |

| N,N-bis(3,5-dimethylpyrazol-1-ylmethyl) derivatives | Urease, Butyrylcholinesterase | Selective inhibition | researchgate.net |

Receptor Binding and Functional Assays (e.g., GPCR modulation, ion channel activity)

The interaction of small molecules with cellular receptors is a key aspect of their pharmacological activity. While extensive data on receptor binding for a wide range of 5-aminopyrazoles is not available in the provided results, some examples highlight their potential in this area.

One study investigated 5-aminopyrazole derivatives for their binding affinity to the Neuropeptide Y (NPY) receptor Y5 using a transfected HEK293 cell line. mdpi.com A particular derivative displayed a notable affinity with an IC50 value of 15 nM in a competitive inhibition binding assay. mdpi.com Additionally, the well-known insecticide Fipronil, a highly substituted 5-aminopyrazole, acts by reversibly blocking pest GABA-A receptors, leading to hyperexcitation of the central nervous system in insects. mdpi.com

Mechanism of Action Investigations at the Cellular and Molecular Levels

Understanding the mechanism of action of a compound is crucial for its development as a therapeutic agent. For 5-aminopyrazole derivatives, various studies have begun to elucidate their cellular and molecular targets and the signaling pathways they modulate.

Target Identification and Validation Studies

Identifying the specific molecular targets of bioactive compounds is a critical step in understanding their mechanism of action. For some 5-aminopyrazole derivatives, target identification studies have been successful.

In the case of certain pyrazolone (B3327878) compounds investigated as protein aggregation inhibitors for amyotrophic lateral sclerosis (ALS), thermal shift assays (TSA) and cellular thermal shift assays (CETSA) were employed. nih.gov These experiments identified 14-3-3-E as the primary target and 14-3-3-Q as a minor target. nih.gov For the kinase inhibitors mentioned previously, the targets were identified through enzymatic assays, such as the FRET assay used in the high-throughput screening for FGFR3 inhibitors. nih.gov The covalent nature of the interaction with FGFR was also a key finding in these studies. nih.govnih.gov

Elucidation of Signaling Pathway Modulation

Once a target is identified, the next step is to understand how the interaction with that target affects downstream signaling pathways.

Enzymatic and ELISA assays have confirmed the ability of some 5-aminopyrazole compounds to interfere with the p38MAPK and VEGFR-2 signaling pathways. nih.govmdpi.com The inhibition of the NF-κB signaling pathway has also been demonstrated for certain derivatives that selectively inhibit NIK. nih.gov The modulation of these pathways is consistent with the observed antiproliferative and anti-inflammatory activities of these compounds. nih.govmdpi.com

Cellular Uptake and Localization Studies

While specific studies on the cellular uptake and subcellular localization of 3-(3-Methylphenethyl)-1H-pyrazol-5-amine are not extensively available in the public domain, general characteristics of aminopyrazole derivatives suggest that their cellular penetration is influenced by factors such as lipophilicity and hydrogen bonding potential. The physicochemical properties of the molecule, including the presence of both a lipophilic 3-methylphenethyl group and a polar amine group, would likely govern its passive diffusion across the cell membrane.

The pyrazole ring itself can act as both a hydrogen bond donor and acceptor, potentially interacting with membrane components. nih.gov The degree of cellular uptake would also be dependent on the specific cell type and the presence of any active transport mechanisms for which aminopyrazole scaffolds might serve as substrates. Further research employing techniques such as fluorescently labeling the compound or using radiolabeled analogs would be necessary to definitively determine its cellular uptake kinetics and subcellular distribution.

Structure-Activity Relationship (SAR) Studies for this compound Derivatives

Although specific SAR studies for this compound are not detailed in available literature, extensive research on related aminopyrazole and phenylpyrazole derivatives provides valuable insights into the structural requirements for biological activity in various contexts, such as anticancer and anti-HIV agents. nih.govmdpi.com

Impact of Substituent Modifications on Biological Activity Profiles

The biological activity of pyrazole derivatives is highly sensitive to the nature and position of substituents on both the pyrazole and any associated aryl rings. mdpi.com For compounds structurally related to this compound, modifications at several key positions have been shown to significantly modulate their activity.

Substitution on the Pyrazole Ring: The amine group at the 5-position is a common feature in many biologically active pyrazoles and is often crucial for interaction with biological targets. mdpi.com Modifications at other positions, such as the N1 and C3 positions, have been extensively explored. For instance, in a series of pyrazolo[1,5-a]pyrimidin-7-amines, substitutions on the phenyl ring at the 3-position of the pyrazole core influenced antimycobacterial activity. mdpi.com

Modifications of the Phenethyl Moiety: The phenethyl group at the C3 position contributes to the lipophilicity of the molecule. Alterations to the substitution pattern on the phenyl ring of this moiety can have a profound impact on activity. For example, in a study of phenylpyrazole derivatives as anti-HIV agents, the replacement of a diazenyl group with an aminomethylene linker and subsequent optimization of the benzyl (B1604629) group led to a significant increase in potency. nih.gov Specifically, the introduction of dichloro-substituents on a biphenyl (B1667301) group attached to the core structure enhanced activity. nih.gov

The following interactive table summarizes hypothetical SAR data for derivatives of a core aminopyrazole structure, illustrating the potential impact of various substituents on biological activity.

| Derivative | R1 (on Pyrazole N1) | R2 (on Phenethyl Phenyl Ring) | R3 (at Pyrazole C3) | Relative Potency |

| Lead Compound | H | 3-Methyl | Phenethyl | 1 |

| Analog 1 | Methyl | 3-Methyl | Phenethyl | 1.5 |

| Analog 2 | H | 4-Chloro | Phenethyl | 2.2 |

| Analog 3 | H | 3,4-Dichloro | Phenethyl | 3.8 |

| Analog 4 | H | 3-Methyl | Benzyl | 0.8 |

Identification of Pharmacophoric Features

Pharmacophore modeling for various classes of aminopyrazole inhibitors has identified key features necessary for their biological activity. nih.gov Generally, these models highlight the importance of:

Hydrogen Bond Donors and Acceptors: The amine group and the nitrogen atoms of the pyrazole ring are critical hydrogen bonding sites. nih.gov The N1 atom can act as a hydrogen bond donor, while the N2 atom can serve as an acceptor. nih.gov

Hydrophobic/Aromatic Regions: The substituted phenyl or phenethyl groups typically occupy hydrophobic pockets within the target protein's binding site. nih.gov The spatial arrangement of these hydrophobic features relative to the hydrogen bonding elements is crucial for potent activity.

Aromatic Features: The pyrazole ring itself, along with the phenyl ring of the phenethyl group, often engages in π-π stacking or other aromatic interactions with the target.

A general pharmacophore model for aminopyrazole derivatives would likely include a hydrogen bond donor feature corresponding to the 5-amine group, a hydrogen bond acceptor feature from the pyrazole ring, and a hydrophobic/aromatic feature representing the 3-(3-methylphenethyl) substituent.

In Vitro Metabolic Stability and Biotransformation Studies

Assessment of Stability in Microsomal and Hepatocyte Systems

While specific data for this compound is not available, studies on other pyrazole-containing compounds have been conducted. The metabolic stability of pyrazole derivatives can vary significantly depending on their substitution patterns. For instance, in one study, the in vitro hepatic microsomal metabolism of 3,5-dimethyl-4-(phenylazo)-(1H)-pyrazole was investigated, revealing that the compound was metabolized to reduction and oxidation products in the presence of NADPH. nih.gov

The stability of a compound like this compound in liver microsomes would likely be influenced by the susceptibility of the 3-methylphenethyl group to hydroxylation by cytochrome P450 enzymes and the potential for conjugation of the amine group. The general procedure for assessing metabolic stability involves incubating the compound with liver microsomes or hepatocytes and monitoring its disappearance over time using analytical techniques like LC-MS/MS.

The following table presents hypothetical metabolic stability data for this compound in different in vitro systems.

| System | Species | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |

| Liver Microsomes | Human | 45 | 15.4 |

| Liver Microsomes | Rat | 30 | 23.1 |

| Hepatocytes | Human | 60 | 11.5 |

| Hepatocytes | Rat | 40 | 17.3 |

Identification of Metabolites through High-Resolution Mass Spectrometry

High-resolution mass spectrometry (HRMS), particularly coupled with liquid chromatography (LC-MS/MS), is a powerful tool for the identification and structural elucidation of drug metabolites. nih.gov For pyrazole-containing compounds, common metabolic pathways include oxidation (hydroxylation), reduction, and conjugation. nih.gov

A study on the metabolism of pyrazole itself identified several hydroxylated and conjugated derivatives. nih.gov For this compound, potential sites of metabolism include:

Hydroxylation of the Phenyl Ring: The phenyl ring of the phenethyl group is a likely site for aromatic hydroxylation.

Hydroxylation of the Alkyl Linker: The ethyl linker could also undergo aliphatic hydroxylation.

Oxidation of the Pyrazole Ring: The pyrazole ring itself can be a substrate for oxidative metabolism.

Conjugation of the Amine Group: The 5-amino group could undergo conjugation reactions, such as glucuronidation or sulfation.

N-oxidation: The nitrogen atoms of the pyrazole ring could be subject to N-oxidation.

The identification of these potential metabolites would involve incubating the parent compound with liver microsomes or hepatocytes, followed by analysis of the reaction mixture by LC-HRMS. The accurate mass measurements and fragmentation patterns obtained from MS/MS spectra would be used to propose the structures of the metabolites. nih.gov

Medicinal Chemistry Design and Analog Development

Lead Compound Identification and Optimization Strategies

The identification of a promising lead compound is the crucial first step in the development of a new drug. For the 3-(3-methylphenethyl)-1H-pyrazol-5-amine series, the initial lead was likely identified through high-throughput screening of diverse chemical libraries against a specific biological target, such as a protein kinase. The 5-aminopyrazole core is a well-established hinge-binding motif for many kinases, making it an attractive starting point for inhibitor design. bohrium.comnih.gov

Once identified, the lead optimization process commences, a systematic endeavor to enhance the compound's desirable properties while mitigating its shortcomings. For derivatives of this compound, this process would involve a comprehensive Structure-Activity Relationship (SAR) study. nih.gov This entails synthesizing a variety of analogs where different parts of the molecule are systematically modified.

Key areas of modification on the this compound scaffold would include:

The 3-Methylphenethyl Group: The methyl group's position on the phenyl ring would be altered (e.g., to the 2- or 4-position) or replaced with other substituents (e.g., halogens, methoxy (B1213986) groups) to probe the steric and electronic requirements of the binding pocket. The length of the ethyl linker could also be varied.

The Pyrazole (B372694) Ring: Substitution at the N1 position of the pyrazole ring is a common strategy to modulate potency, selectivity, and pharmacokinetic properties. mdpi.com

The 5-Amine Group: While often crucial for hinge binding, this group could be further functionalized, though this risks disrupting the key interaction.

The primary goals of these modifications are to improve target potency and selectivity against other related proteins, as well as to optimize physicochemical properties like solubility and metabolic stability. For instance, introducing polar groups can enhance solubility, while blocking potential sites of metabolism can increase a compound's half-life in the body. nih.gov

Bioisosteric Replacement and Scaffold Hopping Approaches

Bioisosteric replacement and scaffold hopping are sophisticated medicinal chemistry strategies aimed at discovering novel chemical entities with improved properties while retaining the desired biological activity. nih.govresearchgate.net

Bioisosteric replacement involves substituting a functional group in the lead molecule with another group that has similar physical or chemical properties. The goal is to enhance the compound's potency, selectivity, or pharmacokinetic profile. For example, in the context of this compound, the methyl group on the phenethyl moiety could be replaced by a chlorine atom or a trifluoromethyl group, which are of similar size but have different electronic properties. Such changes can influence how the molecule interacts with its target protein. nih.gov

Scaffold hopping , a more radical approach, involves replacing the central core of the molecule with a different, structurally distinct scaffold, while preserving the spatial arrangement of the key interacting groups. researchgate.net Starting from a 3-(phenethyl)-1H-pyrazol-5-amine core, a medicinal chemist might replace the pyrazole ring with other five- or six-membered heterocycles known to act as hinge binders in kinase inhibitors. This strategy can lead to the discovery of compounds with completely new intellectual property and potentially improved drug-like properties. The success of scaffold hopping relies on a deep understanding of the key pharmacophoric features required for biological activity.

Development of Focused Libraries of this compound Analogs

To efficiently explore the SAR and optimize the lead compound, medicinal chemists often synthesize focused libraries of analogs. nih.gov A focused library is a collection of compounds where a specific region of the lead molecule is systematically varied. For this compound, several focused libraries could be designed and synthesized.

One such library could explore a range of substituents on the phenyl ring of the phenethyl group. Another could investigate different alkyl or aryl groups at the N1 position of the pyrazole. The synthesis of these libraries is often facilitated by parallel synthesis techniques, allowing for the rapid generation of a multitude of compounds for biological evaluation. nih.gov

The data obtained from screening these focused libraries is invaluable for building a comprehensive SAR model. This model helps to identify the key structural features that contribute to potency and selectivity, guiding the design of subsequent generations of more refined analogs.

Below is an interactive data table showcasing a hypothetical focused library of analogs of this compound and their corresponding biological activity, illustrating the type of data generated in such studies.

| Compound ID | R1 (on Phenyl Ring) | R2 (at Pyrazole N1) | Kinase A IC50 (nM) | Kinase B IC50 (nM) |

| LEAD-001 | 3-Methyl | H | 150 | 2500 |

| ANA-002 | 4-Methyl | H | 200 | 3000 |

| ANA-003 | 2-Methyl | H | 500 | 4500 |

| ANA-004 | 3-Chloro | H | 100 | 1500 |

| ANA-005 | 3-Methoxy | H | 350 | 4000 |

| ANA-006 | 3-Methyl | Methyl | 80 | 1200 |

| ANA-007 | 3-Methyl | Ethyl | 120 | 1800 |

| ANA-008 | 3-Chloro | Methyl | 50 | 800 |

This is a hypothetical data table for illustrative purposes.

Design Principles for Modulating Selectivity and Potency

The ultimate goal of medicinal chemistry is to design a molecule that is both highly potent against its intended target and highly selective, meaning it does not interact significantly with other targets in the body, which could lead to unwanted side effects. Several key design principles are employed to achieve this for compounds like this compound.

Exploiting Subtle Differences in the Active Site: Even closely related proteins, such as different members of the kinase family, have small differences in the shape and amino acid composition of their active sites. By carefully designing analogs that can form specific interactions with unique residues in the target protein, selectivity can be dramatically improved. For example, a substituent on the phenyl ring of the phenethyl group might fit into a small hydrophobic pocket in the target kinase that is absent in other kinases.

Conformational Constraint: Introducing rigid structural elements, such as rings or double bonds, can lock the molecule into a specific conformation that is optimal for binding to the target. This can increase potency by reducing the entropic penalty of binding.

Through the iterative application of these design principles, guided by the data from focused libraries and a deep understanding of the target's structure, medicinal chemists can systematically refine a lead compound like this compound into a potent and selective drug candidate.

Potential Applications Beyond Biological Systems

Utilization as Chemical Probes for Biological Systems

Chemical probes are essential small molecules used to study and manipulate biological systems. The aminopyrazole structure, particularly when functionalized, can be adapted to create such tools. Fluorescent pyrazole (B372694) derivatives, for instance, are increasingly being explored for bioimaging applications. nih.gov The 3-(3-Methylphenethyl)-1H-pyrazol-5-amine could potentially be modified to develop fluorescent probes. By incorporating a fluorophore or a group that becomes fluorescent upon binding to a specific biological target, this compound could serve as a scaffold for probes designed to visualize cellular components or track biological processes in real-time. nih.gov

The design of such probes often involves leveraging the electronic properties of N-heteroaromatic cores like pyrazole to achieve desired photophysical characteristics. nih.gov The reactivity of the amino group on the pyrazole ring allows for the attachment of various functionalities, including linkers to targeting moieties or environmentally sensitive dyes. This adaptability is crucial for developing highly specific and effective chemical probes.

Application in Materials Science

The unique structure of pyrazole derivatives lends itself to applications in materials science, particularly in the fields of optics and coordination chemistry.

Optical Properties: Pyrazole-containing compounds have been shown to possess interesting optical properties. ias.ac.in For example, some pyrazole derivatives exhibit photoluminescence and have been investigated for use in sensors and other optical devices. ias.ac.in The conjugated π-system of the pyrazole ring, in conjunction with the substituents, can be tailored to achieve specific absorption and emission characteristics. Research into pyrazole-thiophene-based amides has demonstrated their potential for non-linear optical (NLO) properties, which are crucial for applications in optoelectronics and photonics. mdpi.com While specific data for this compound is not available, its structural similarity to other optically active pyrazoles suggests that it could be a candidate for further investigation in this area.

Coordination Chemistry: The nitrogen atoms of the pyrazole ring are excellent donor sites for metal ions, making pyrazole derivatives versatile ligands in coordination chemistry. researchgate.net These ligands can form stable complexes with a wide range of transition metals. researchgate.net The resulting metal-organic frameworks (MOFs) or coordination polymers can have applications in catalysis, gas storage, and sensing. researchgate.net The amino group and the phenethyl substituent on this compound could influence the coordination geometry and the properties of the resulting metal complexes, potentially leading to materials with novel electronic or magnetic properties.

| Potential Application Area | Relevant Properties of Aminopyrazole Core | Example of Application for Related Compounds |

| Optical Materials | Conjugated π-system, Photoluminescence | Pyrazole-thiophene amides with non-linear optical properties. mdpi.com |

| Coordination Polymers | Nitrogen donor sites for metal chelation | Pyrazole-based ligands for the formation of metal-organic frameworks. researchgate.net |

Use as Synthetic Intermediates for Other Complex Molecules

Perhaps one of the most significant applications of aminopyrazoles is their role as versatile synthetic intermediates. The 5-aminopyrazole structure is a key precursor in the synthesis of a wide array of fused heterocyclic systems. beilstein-journals.orgresearchgate.netnih.gov The presence of multiple nucleophilic sites (the amino group and the ring nitrogens) allows for a variety of cyclization and condensation reactions. nih.gov

These reactions are used to construct fused pyrazoloazines, such as pyrazolo[3,4-b]pyridines and pyrazolo[1,5-a]pyrimidines, which are important scaffolds in medicinal chemistry. beilstein-journals.orgchim.it The general reactivity of 5-aminopyrazoles is summarized in the table below.

| Reaction Type | Reactant | Product |

| Condensation | β-Diketones | Pyrazolo[1,5-a]pyrimidines |

| Multicomponent Reaction | Aldehydes, Ketones | Fused Pyrazolo-pyridines chim.it |

| Cyclocondensation | Enaminones | Pyrazolo[3,4-b]pyridines nih.gov |

The 3-(3-Methylphenethyl) substituent in this compound would be carried through these synthetic transformations, allowing for the creation of a library of complex molecules with this specific lipophilic group, which could be valuable for structure-activity relationship studies in drug discovery. The versatility of the 5-aminopyrazole core as a building block underscores the potential of this compound as a valuable starting material for organic synthesis. researchgate.net

Future Directions and Emerging Research Avenues

Exploration of Novel Synthetic Methodologies

The classical synthesis of 5-aminopyrazoles often involves the condensation of β-ketonitriles with hydrazines. beilstein-journals.org While effective, future research will likely focus on developing more sustainable and efficient methodologies for synthesizing 3-(3-Methylphenethyl)-1H-pyrazol-5-amine. These emerging strategies prioritize atom economy, reduced waste, and simplified purification processes.

Key areas of exploration include:

Multicomponent Reactions (MCRs): One-pot MCRs offer a highly efficient route to complex molecules from simple starting materials in a single step, minimizing solvent waste and saving time. mdpi.com A prospective MCR for this target compound could involve the reaction of a hydrazine (B178648), a β-ketonitrile precursor derived from 3-methylphenylacetonitrile, and another reactant in a single synthetic operation.

Green Chemistry Approaches: The use of environmentally benign solvents like water or catalyst-free reaction conditions is a growing trend. researchgate.net Microwave-assisted organic synthesis (MAOS) has also been shown to accelerate reaction times and improve yields for pyrazole (B372694) synthesis. researchgate.net

Flow Chemistry: Continuous flow reactors provide precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields, improved safety, and easier scalability compared to traditional batch processes.

| Methodology | Description | Potential Advantages for Synthesizing this compound |

|---|---|---|

| Multicomponent Reactions (MCRs) | Three or more reactants combine in a single reaction vessel to form a final product that contains significant portions of all reactants. mdpi.com | Increased efficiency, reduced waste, simplified procedures. |

| Microwave-Assisted Organic Synthesis (MAOS) | Utilizes microwave radiation to heat reactions, often leading to dramatically reduced reaction times and increased yields. researchgate.net | Rapid synthesis, potential for improved product purity. |

| Flow Chemistry | Chemical reactions are run in a continuously flowing stream rather than in a batch, allowing for better control and scalability. | Enhanced safety, higher yields, easy automation and scale-up. |

| Catalyst-Free Synthesis | Reactions proceed without a catalyst, often under thermal or solvent-promoted conditions, simplifying purification. researchgate.net | Cost-effective, avoids catalyst contamination in the final product. |

Advanced Spectroscopic Techniques for Dynamic Structure Analysis

A comprehensive understanding of the three-dimensional structure and dynamic behavior of this compound is crucial for predicting its interactions with biological targets. While standard techniques like ¹H and ¹³C NMR provide basic structural information, advanced methods are required for a more detailed analysis. nih.gov

Future structural studies will likely employ:

Single-Crystal X-ray Diffraction: This technique provides unambiguous determination of the solid-state structure, including bond lengths, bond angles, and intermolecular interactions like hydrogen bonding. researchgate.netnih.gov This would be invaluable for understanding how the molecule packs in a crystal lattice.

2D NMR Spectroscopy: Techniques such as COSY, HSQC, and HMBC can establish connectivity between atoms, confirming the compound's constitution and providing insights into its conformation in solution.

Computational Spectroscopy: Density Functional Theory (DFT) calculations can be used to predict spectroscopic data (NMR, IR) and compare it with experimental results, aiding in structural confirmation and providing insights into the molecule's electronic properties. researchgate.nettandfonline.com These computational methods can also model dynamic processes, such as tautomerism, which is common in pyrazole systems.

| Technique | Information Gained | Relevance to this compound |

|---|---|---|

| Single-Crystal X-ray Diffraction | Precise 3D atomic coordinates, bond lengths/angles, intermolecular interactions. researchgate.net | Definitive structural proof, understanding of solid-state packing and hydrogen bonding networks. |

| 2D NMR (COSY, HSQC, HMBC) | Through-bond atomic connectivity and spatial relationships. nih.gov | Unambiguous assignment of proton and carbon signals, conformational analysis in solution. |

| Density Functional Theory (DFT) | Calculation of optimized geometry, electronic structure, and predicted spectroscopic properties. researchgate.net | Corroboration of experimental data, prediction of reactivity, and analysis of molecular orbitals. |

| Molecular Dynamics (MD) Simulations | Simulation of molecular motion over time. eurasianjournals.com | Analysis of conformational flexibility, solvent effects, and dynamic behavior. |

Integration of Artificial Intelligence and Machine Learning in Design and Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and materials science. nih.govpremierscience.com For this compound, these computational tools can accelerate the design of new analogs and predict their properties, saving significant time and resources.

Emerging AI and ML applications include:

Quantitative Structure-Activity Relationship (QSAR): 2D and 3D-QSAR models can be developed to correlate structural features of pyrazole derivatives with their biological activity. nih.gov This allows for the prediction of the activity of novel, unsynthesized analogs of the target compound.

De Novo Drug Design: Generative AI models, such as recurrent neural networks (RNNs) and generative adversarial networks (GANs), can design entirely new molecules based on a desired set of properties. springernature.com These models could be trained on known active pyrazoles to generate novel structures with potentially improved efficacy or safety profiles.

Property Prediction: Deep learning models can predict a wide range of physicochemical and biological properties, including solubility, toxicity, and binding affinity to specific protein targets, guiding the selection of the most promising candidates for synthesis. researchgate.net

Deeper Mechanistic Characterization at Atomic Resolution

Understanding how this compound interacts with biological systems at an atomic level is the ultimate goal for rational drug design. This requires a synergistic approach combining experimental and computational methods.

Future research in this area will focus on:

Molecular Docking and Dynamics: Computational docking can predict the preferred binding mode of the compound within the active site of a target protein. nih.gov Subsequent molecular dynamics (MD) simulations can then be used to study the stability of this binding mode and the dynamic interactions between the ligand and the protein over time, providing a more realistic view of the binding event. eurasianjournals.com

Structural Biology: If a specific biological target is identified, techniques like X-ray crystallography or cryo-electron microscopy (cryo-EM) could be used to solve the structure of the protein-ligand complex, offering a static, high-resolution snapshot of the key interactions driving binding and activity.

Quantum Mechanics/Molecular Mechanics (QM/MM): This hybrid computational method allows for the study of reaction mechanisms within an enzyme's active site with high accuracy. The reactive part of the system is treated with quantum mechanics, while the larger protein environment is treated with more computationally efficient molecular mechanics.

Development of Next-Generation Pyrazole-Based Research Tools

Beyond its potential as a therapeutic agent, this compound can serve as a versatile scaffold for the development of sophisticated chemical tools to probe biological systems. The pyrazole core is a "privileged scaffold," meaning it is capable of binding to multiple biological targets. nih.gov

Potential applications include:

Chemical Probes: By attaching reporter tags (e.g., fluorescent dyes, biotin) or photoreactive groups, the molecule can be converted into a chemical probe. Such probes are instrumental in identifying the cellular targets of a compound (target deconvolution) and studying its distribution within cells.

Fragment-Based Drug Discovery (FBDD): The pyrazole core or the entire molecule could be used as a starting point in FBDD campaigns. This involves screening small molecular fragments to identify those that bind to a target, and then growing or linking these fragments to create more potent leads.

Combinatorial Libraries: The 5-amino group and other positions on the pyrazole ring are amenable to chemical modification. beilstein-journals.org This allows for the creation of large combinatorial libraries of related compounds, which can be screened against a wide array of biological targets to discover new activities. mdpi.com The development of such libraries is a powerful engine for discovering next-generation drugs and research tools. mdpi.com

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of 3-(3-Methylphenethyl)-1H-pyrazol-5-amine?

The synthesis of pyrazol-5-amine derivatives typically involves multi-step processes, including:

- Condensation reactions : Reaction of substituted phenylhydrazines with β-keto esters or α,β-unsaturated ketones to form the pyrazole core .

- Cyclization : Use of phosphorus oxychloride or other cyclizing agents to form oxadiazole or pyrazole intermediates .

- Functionalization : Introduction of the 3-methylphenethyl group via alkylation or Suzuki-Miyaura coupling, depending on the starting materials . For example, analogous compounds like 3-tert-butyl-1-(3-methylphenyl)-1H-pyrazol-5-amine are synthesized via nucleophilic substitution or transition-metal-catalyzed cross-coupling reactions .

Q. How is the structural characterization of this compound performed?

Key techniques include:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substituent positions and purity (e.g., compound 6 in used proton NMR for intermediate verification) .

- Mass Spectrometry (MS) : High-resolution MS for molecular weight confirmation .

- X-ray crystallography : For unambiguous determination of molecular geometry. The SHELX suite (e.g., SHELXL) is widely used for small-molecule refinement, as noted in .

Q. What are the reported biological activities of structurally related pyrazol-5-amine derivatives?

While direct data on this compound is limited, analogues exhibit:

- Antimicrobial activity : Pyrazole derivatives with halogen or methoxy substitutions show efficacy against gram-positive bacteria .

- Anti-inflammatory properties : Compounds like 3-(substituted phenyl)-1H-pyrazol-5-amine derivatives demonstrate COX-2 inhibition in murine models .

Advanced Research Questions

Q. How can computational methods aid in optimizing the pharmacological profile of this compound?

- Structure-activity relationship (SAR) modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinity toward target proteins like opioid receptors or kinases .

- Pharmacophore virtual screening : Identify key functional groups (e.g., the 3-methylphenethyl moiety) that enhance selectivity or potency, as demonstrated in biased opioid ligand discovery .

- ADMET prediction : Tools like SwissADME assess solubility, bioavailability, and toxicity risks early in drug design .

Q. What experimental strategies resolve contradictions in reported bioactivity data for pyrazol-5-amine derivatives?

Discrepancies often arise from:

- Varied assay conditions : Standardize protocols (e.g., MIC values for antimicrobial assays) to enable cross-study comparisons .

- Structural heterogeneity : Compare substituent effects systematically. For example, 4-methoxy or 4-fluoro groups may alter electron density and bioactivity .

- Crystallographic validation : Confirm compound identity and purity via single-crystal X-ray studies, as in , to rule out isomerization or degradation artifacts .

Q. How can the crystal structure of this compound inform its reactivity or polymorphism?

- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., hydrogen bonds, π-π stacking) to predict stability and solubility .

- Twinned data refinement : Use SHELXL for high-resolution datasets to resolve crystal packing anomalies, particularly for polymorphic forms .

- Thermal analysis : Pair DSC/TGA with crystallography to correlate thermal behavior with structural motifs .

Q. What strategies improve yield in large-scale synthesis while maintaining regioselectivity?

- Microwave-assisted synthesis : Reduces reaction time and improves regioselectivity in cyclization steps (e.g., 1,3-dipolar cycloadditions) .

- Catalytic systems : Employ palladium or copper catalysts for Suzuki or Ullmann couplings to attach aryl/alkyl groups efficiently .

- Green chemistry : Solvent-free conditions or ionic liquids minimize side reactions, as shown in one-pot pyrazolo[4,3-d]pyrimidine syntheses .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.